molecular formula C18H19N3O2 B6121871 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B6121871
M. Wt: 309.4 g/mol
InChI Key: COOBIAMLVIPSHI-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea is a synthetic organic compound that features an isoxazole ring and a naphthalene moiety. Compounds with these structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea typically involves the formation of the isoxazole ring followed by the attachment of the naphthalene and urea groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Coupling Reactions: Attachment of the naphthalene moiety via coupling reactions such as Suzuki or Heck coupling.

    Urea Formation: Introduction of the urea group through reactions with isocyanates or carbamates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea may undergo various chemical reactions, including:

    Oxidation: Oxidation of the isoxazole ring or naphthalene moiety.

    Reduction: Reduction of the urea group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea may have applications in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participation in biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(tert-Butyl)isoxazol-3-yl)-3-(phenyl)urea: Similar structure with a phenyl group instead of a naphthalene moiety.

    1-(5-(tert-Butyl)isoxazol-3-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of naphthalene.

    1-(5-(tert-Butyl)isoxazol-3-yl)-3-(benzyl)urea: Features a benzyl group in place of the naphthalene.

Uniqueness

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea is unique due to the presence of both the isoxazole ring and the naphthalene moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)15-11-16(21-23-15)20-17(22)19-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOBIAMLVIPSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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